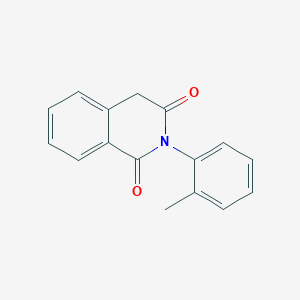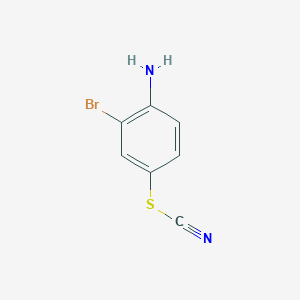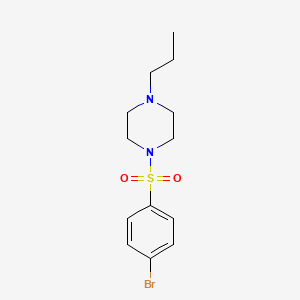
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies. They are important in the field of medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is achieved under acid-catalyzed esterification conditions . Similarly, 2-substituted quinoline derivatives can be synthesized from acyl- or aroylpyruvic acids with amines, as demonstrated in the formation of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal . Density functional theory (DFT) calculations are also used to predict molecular geometry, electronic structure, and various molecular properties . These studies can provide insights into the conformational preferences and stability of the molecule, which are important for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including Michael addition, esterification, and amide formation . The reactivity of different positions on the quinoline ring can be influenced by the presence of substituents, such as the chlorophenyl group in the compound of interest. Computational methods like natural bond orbital (NBO) analysis can help in understanding the stability of the molecule and the influence of hyperconjugative interactions on its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of chloro substituents can affect the hydrogen bonding potential and crystal packing of the compounds . Theoretical calculations can be used to predict thermodynamic properties and to understand the factors that govern the molecular interactions in the solid state .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- A study explored the synthesis of novel substituted dibenzonaphthyridines through reactions involving 4-Chloro-2-methylquinolines, leading to compounds with potential for further chemical applications (Manoj & Prasad, 2009).
- Another research focused on the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, evaluating different strategies for the synthesis, which could be relevant for the study of nonproteinogenic amino acid derivatives (Czombos et al., 2000).
- Research on the synthesis of 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids provided insights into the mechanisms of their formation, potentially useful for the development of new chemical entities (Rudenko et al., 2012).
Structural and Molecular Studies
- A study on cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, which include similar structural motifs to the compound , provided insights into the molecular arrangements and potential applications in modulating calcium channels (Linden et al., 2006).
- Investigations into synthetic approaches to related compounds, such as 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, have revealed new pathways and methodologies for synthesizing potential antitumor compounds, illustrating the compound's relevance in medicinal chemistry (Janin et al., 2002).
Antimicrobial Research
- Some derivatives of quinoline compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. It’s important to know how to handle the compound safely and what to do in case of exposure.
Direcciones Futuras
This involves considering potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing its side effects.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-8-15-14(9-10)16(18(21)22)11(2)17(20-15)12-4-6-13(19)7-5-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUYIPAKAXFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

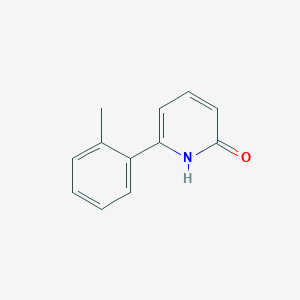

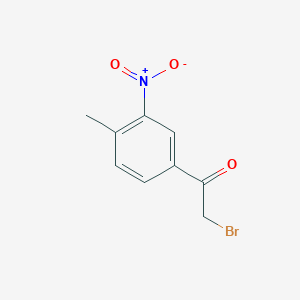



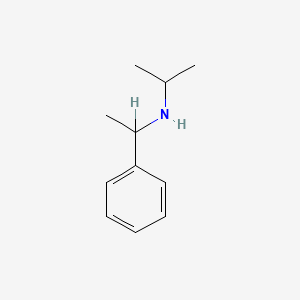
![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)
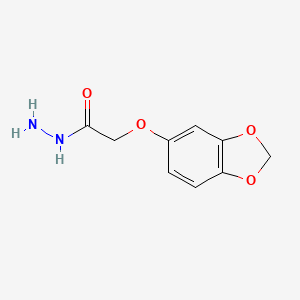
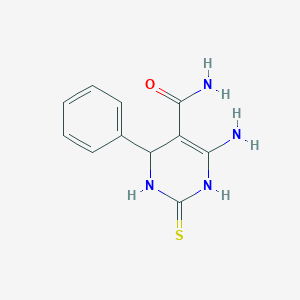
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)
